molecular formula C10H4FNO5 B1593704 6-Fluoro-8-nitrochromone-3-carboxaldehyde CAS No. 351003-07-1

6-Fluoro-8-nitrochromone-3-carboxaldehyde

Cat. No.: B1593704
CAS No.: 351003-07-1
M. Wt: 237.14 g/mol
InChI Key: MFTIKIFELZBYLH-UHFFFAOYSA-N
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Description

6-Fluoro-8-nitrochromone-3-carboxaldehyde is a chemical compound with the molecular formula C10H4FNO5 and a molecular weight of 237.14 g/mol . This compound is characterized by the presence of a fluorine atom at the 6th position, a nitro group at the 8th position, and a carboxaldehyde group at the 3rd position on the chromone ring. It is used primarily in research and development settings, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-8-nitrochromone-3-carboxaldehyde typically involves multi-step organic reactions. One common method includes the nitration of 6-fluorochromone-3-carboxaldehyde, followed by oxidation and subsequent functional group transformations . The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired substitution and functionalization on the chromone ring.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the compound is generally produced in small quantities for research purposes. The production involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-8-nitrochromone-3-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Fluoro-8-nitrochromone-3-carboxaldehyde is utilized in several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound is used in the development of fluorescent probes and bioactive molecules.

    Medicine: Research into potential therapeutic agents, particularly in the context of anti-inflammatory and anticancer properties.

    Industry: Limited use in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Fluoro-8-nitrochromone-3-carboxaldehyde is primarily related to its functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The aldehyde group can form Schiff bases with amines, leading to various biological activities. The fluorine atom enhances the compound’s stability and reactivity by influencing the electronic properties of the chromone ring .

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-8-nitro-4-oxochromene-3-carbaldehyde: Similar structure but with different functional groups.

    6-Fluoro-8-nitrochromone-3-carboxylic acid: Oxidized form of the compound.

    6-Fluoro-8-aminomethylchromone-3-carboxaldehyde: Reduced form of the compound.

Uniqueness

6-Fluoro-8-nitrochromone-3-carboxaldehyde is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both a nitro group and a fluorine atom on the chromone ring makes it a valuable compound for studying electronic effects and reactivity in organic synthesis .

Properties

IUPAC Name

6-fluoro-8-nitro-4-oxochromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4FNO5/c11-6-1-7-9(14)5(3-13)4-17-10(7)8(2-6)12(15)16/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFTIKIFELZBYLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(=CO2)C=O)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351054
Record name 6-Fluoro-8-nitrochromone-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351003-07-1
Record name 6-Fluoro-8-nitrochromone-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Fluoro-8-nitrochromone-3-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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